![molecular formula C15H20ClNO2 B6123223 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves its binding to the allosteric site of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, which inhibits the receptor's activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning. By modulating the activity of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in a dose-dependent manner. In vivo studies have shown that 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have potential as a treatment for addiction by reducing drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high selectivity for 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications. However, there are also limitations to using this compound, including its potential off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing due to its potency.
Future Directions
There are several future directions for research on 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One direction is the development of more selective and potent 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride antagonists for the treatment of neurological and psychiatric disorders. Another direction is the study of the role of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in synaptic plasticity and learning, which could lead to the development of new treatments for cognitive disorders. Additionally, the potential of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride as a treatment for addiction warrants further investigation.
Synthesis Methods
The synthesis of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves a series of chemical reactions. The starting material is 3-methylphenol, which is reacted with 4-chlorobutyne in the presence of a base to form 4-[4-(3-methylphenoxy)but-2-yn-1-yl]phenol. This intermediate is then reacted with morpholine in the presence of a catalyst and a base to form 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Scientific Research Applications
4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential applications in research. As a selective antagonist of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, this compound has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Additionally, 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been used in the study of the role of 4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
4-[4-(3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-5-4-6-15(13-14)18-10-3-2-7-16-8-11-17-12-9-16;/h4-6,13H,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUFHVBFQLAHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)
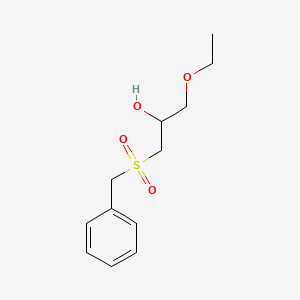

![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
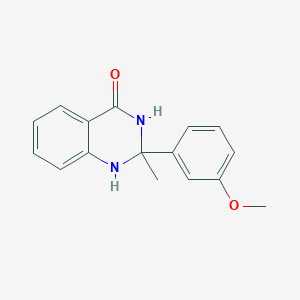
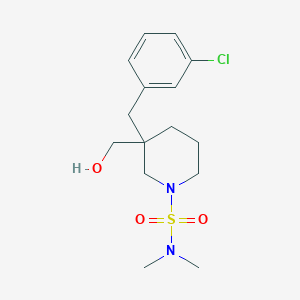
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
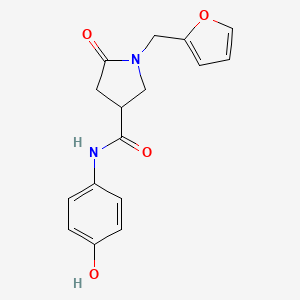
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
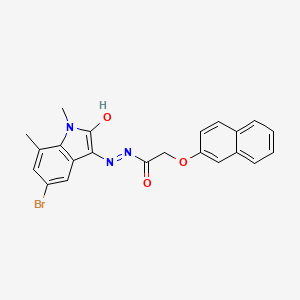
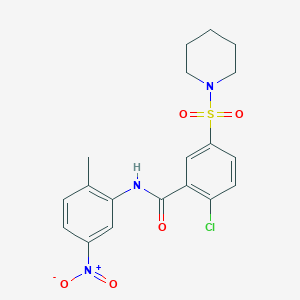
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)